molecular formula C14H14N2O2 B3022116 2-(2-Phenylphenoxy)acetohydrazide CAS No. 379255-60-4

2-(2-Phenylphenoxy)acetohydrazide

Cat. No. B3022116
CAS RN: 379255-60-4
M. Wt: 242.27 g/mol
InChI Key: PSZZXIHTHWICJX-UHFFFAOYSA-N
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Description

The compound "2-(2-Phenylphenoxy)acetohydrazide" is a chemical entity that has been the subject of various studies due to its potential biological activities. It is a derivative of phenoxy acetic acid, which is known to possess anti-inflammatory properties . The compound has been synthesized and evaluated for different biological activities, including antimicrobial , antiviral , and antileishmanial activities . The molecular structure of similar compounds has been characterized using techniques such as IR, NMR, and mass spectrometry , and crystallography .

Synthesis Analysis

The synthesis of related compounds typically involves the cyclization of carboxylic acid groups with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . Another method includes the reaction of trimethylsilyl cyanide with o-quinone methides generated from 2-(1-tosylalkyl)phenols under basic conditions . These methods yield various derivatives that can be further modified to enhance their biological activities.

Molecular Structure Analysis

The molecular structure of compounds similar to "this compound" has been elucidated using single-crystal X-ray diffraction. For instance, (2-methyl-phenoxy)-acetohydrazide crystallizes in the monoclinic crystal system and forms two-dimensional networks through hydrogen bonding . The crystal structure of N'-(1-phenyl-benzylidene)-2-(thiophen-3-yl)acetohydrazides reveals the presence of N—H⋯O hydrogen bonds, which contribute to the formation of molecular chains or dimers .

Chemical Reactions Analysis

The chemical reactivity of phenoxy acetic acid derivatives includes their ability to undergo further reactions to form various heterocyclic compounds. For example, the reaction between substituted phenoxy acetic acid derivatives and substituted acid hydrazides leads to the formation of pyrazolines . These reactions are typically carried out under controlled conditions to obtain the desired products with specific configurations.

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" and its analogues are influenced by their molecular structure. The presence of substituents on the phenyl ring can affect the compound's potency and toxicity . For example, halogen substitution has been found to enhance anti-inflammatory activity . The crystallographic analysis provides insights into the compound's solid-state properties, such as unit cell parameters and hydrogen bonding patterns, which can influence its solubility and stability .

Mechanism of Action

2-(2-Phenylphenoxy)acetohydrazide and its derivatives have been evaluated as potential anti-inflammatory agents . The compounds exhibit anti-inflammatory activity with significant reduction of rat paw edema .

Future Directions

The structure-activity relationship data acquired using the carrageenan-induced rat paw edema assay showed that this group of arylidene-2-phenoxybenzoic acid hydrazides exhibit anti-inflammatory activity . This suggests that these analogs showed excellent potential for urease and can be an alternate therapy in the future . Further molecular docking studies could be performed to explore the binding interactions of synthesized analogs with enzyme active sites .

properties

IUPAC Name

2-(2-phenylphenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c15-16-14(17)10-18-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H,10,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZZXIHTHWICJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357885
Record name 2-(2-phenylphenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5493-64-1
Record name 2-(2-phenylphenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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